2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide
Description
The compound 2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide features a thieno[3,2-d]pyrimidine core, a bicyclic heteroaromatic system fused with a thiophene ring. Key structural attributes include:
- 2,4-Dioxo groups: Introduce hydrogen-bonding motifs critical for target engagement (e.g., kinase inhibition).
- N-(4-Chlorobenzyl)acetamide side chain: The chlorobenzyl group may enhance receptor binding via hydrophobic and halogen-bonding interactions.
This scaffold is structurally distinct from classical pyrimidine derivatives due to the thiophene fusion, which modifies electronic properties and steric bulk.
Properties
CAS No. |
1252843-98-3 |
|---|---|
Molecular Formula |
C19H20ClN3O3S |
Molecular Weight |
405.9 |
IUPAC Name |
2-(3-butyl-2,4-dioxothieno[3,2-d]pyrimidin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide |
InChI |
InChI=1S/C19H20ClN3O3S/c1-2-3-9-22-18(25)17-15(8-10-27-17)23(19(22)26)12-16(24)21-11-13-4-6-14(20)7-5-13/h4-8,10H,2-3,9,11-12H2,1H3,(H,21,24) |
InChI Key |
DTICTWHRXIKILR-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=O)C2=C(C=CS2)N(C1=O)CC(=O)NCC3=CC=C(C=C3)Cl |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Cyclization of Thiophene Derivatives
A widely adopted method involves cyclizing 3-aminothiophene-2-carboxylates with urea or thiourea derivatives. For example, methyl 3-amino-5-arylthiophene-2-carboxylate reacts with urea under acidic conditions to form the dihydrothienopyrimidinone core. Key steps include:
- Condensation : Treatment with $$ N,N $$-dimethylformamide dimethyl acetal (DMF-DMA) generates an intermediate imine.
- Cyclization : Heating in acetic acid or HCl induces ring closure to yield 3-substituted thieno[3,2-d]pyrimidine-2,4-diones.
Reaction Conditions :
Alternative Cyclization Pathways
Phosphorus oxychloride (POCl₃)-mediated cyclization of 2-thioxo-dihydropyrimidinones offers another route. For instance, 3-methyl-6-phenyl-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one reacts with POCl₃ to form 4-chloro intermediates, enabling subsequent substitutions.
Acetamide Side-Chain Installation
The acetamide moiety at position 1 is introduced through nucleophilic acyl substitution or coupling reactions:
Chloroacetylation Followed by Amination
- Chloroacetylation : Reacting the thienopyrimidine with chloroacetyl chloride in dichloromethane (DCM) yields the chloroacetamide intermediate.
- Coupling with 4-Chlorobenzylamine : The chloro group is displaced by 4-chlorobenzylamine in the presence of triethylamine (TEA).
Reaction Scheme :
$$
\text{Thienopyrimidine} + \text{ClCH₂COCl} \rightarrow \text{Chloroacetamide} \xrightarrow{\text{4-Cl-Benzylamine}} \text{Target Acetamide}
$$
Conditions :
Carbodiimide-Mediated Coupling
Alternative methods use 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or hydroxybenzotriazole (HOBt) to couple preformed acetic acid derivatives with 4-chlorobenzylamine.
Final Functionalization and Purification
Crystallization and Chromatography
The crude product is purified via:
Analytical Characterization
- ¹H/¹³C NMR : Confirm substituent integration and regiochemistry.
- LC-MS : Verify molecular weight ($$ m/z = 409.9 $$).
Summary of Synthetic Routes
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at N1 versus N3 is mitigated by steric hindrance from the butyl group.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the butyl side chain, leading to the formation of hydroxyl and carbonyl derivatives.
Reduction: : The keto groups in the compound can be reduced to alcohols using agents like lithium aluminum hydride.
Substitution: : The chlorine atom in the chlorobenzyl group can be substituted by various nucleophiles, yielding diverse derivatives.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: : Sodium azide, primary amines.
Major Products
Oxidized Derivatives: : Hydroxylated or ketone derivatives of the butyl side chain.
Reduced Products: : Alcohol derivatives of the keto groups.
Substituted Compounds: : Derivatives with different substituents on the chlorobenzyl group.
Scientific Research Applications
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide has garnered significant attention in multiple fields:
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor due to its ability to interact with various biological targets.
Medicine: : Examined for its potential therapeutic effects, particularly in areas like anti-inflammatory and anticancer research.
Industry: : Utilized in the production of specialty chemicals and as a precursor in material science applications.
Mechanism of Action
The compound exerts its effects through several mechanisms:
Molecular Targets: : It can bind to specific enzymes, inhibiting their activity and thereby altering biochemical pathways.
Pathways Involved: : Affects pathways related to cell proliferation and inflammation, making it a candidate for anticancer and anti-inflammatory applications.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Core Heterocycle Modifications
Thieno[3,2-d]pyrimidine vs. Pyrimidine Derivatives
- : The compound 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide lacks the thieno-fused core, instead utilizing a simple pyrimidine ring. The absence of thiophene fusion reduces planarity and may limit π-π stacking interactions with hydrophobic enzyme pockets .
- : 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide employs a dimethylpyrimidine core.
Thienopyrimidine vs. Pyrazolo-Benzothiazine
- : The compound 2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide replaces the thienopyrimidine core with a pyrazolo-benzothiazine system. The larger, tricyclic structure may impede penetration into cellular targets but could improve metabolic stability due to reduced oxidative susceptibility .
Side Chain Variations
Chlorobenzyl vs. Fluorobenzyl
- The 4-chlorobenzyl group in the target compound provides moderate hydrophobicity and halogen-bonding capability. In contrast, ’s 2-fluorobenzyl group offers enhanced electronegativity, which may improve binding to polar residues but reduce lipid solubility .
Acetamide Linker Modifications
Biological Activity
2-(3-butyl-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-(4-chlorobenzyl)acetamide is a synthetic compound belonging to the thieno[3,2-d]pyrimidine class. Its unique structure contributes to its potential biological activities, making it a subject of interest in medicinal chemistry. The compound's molecular formula is and it has a molecular weight of approximately 397.89 g/mol.
Structural Features
The compound features:
- Thieno[3,2-d]pyrimidine core : This fused ring system enhances biological interactions.
- Butyl group : Increases lipophilicity and potentially improves membrane permeability.
- Chlorobenzyl moiety : May influence receptor binding and biological activity.
Biological Activity
Research indicates that compounds with thieno[3,2-d]pyrimidine structures exhibit significant biological activities, including:
- Antimicrobial Activity : Studies show that derivatives of thieno[3,2-d]pyrimidines can inhibit the growth of various bacterial strains.
- Anticancer Potential : The compound has been investigated for its ability to inhibit cancer cell proliferation and induce apoptosis in specific cancer types.
- Enzyme Inhibition : It may act as an inhibitor for certain enzymes involved in metabolic pathways or disease processes.
The mechanism by which this compound exerts its biological effects is likely through:
- Enzyme Binding : The compound may interact with active sites of enzymes, inhibiting their function.
- Receptor Modulation : It may bind to specific receptors, altering signaling pathways involved in cell growth and survival.
Data Table: Biological Activities of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Methylthieno[3,2-d]pyrimidine | Methyl substitution on thiophene | Antimicrobial |
| 6-Chlorothieno[3,2-d]pyrimidine | Chlorine substitution | Anticancer |
| 4-Aminothieno[3,2-d]pyrimidine | Amino group addition | Enzyme inhibition |
Anticancer Activity
A study conducted on a series of thieno[3,2-d]pyrimidine derivatives demonstrated that the presence of bulky substituents like butyl and chlorobenzyl significantly enhanced cytotoxicity against various cancer cell lines (e.g., MCF-7 breast cancer cells). The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Antimicrobial Efficacy
Another investigation assessed the antimicrobial properties of thieno[3,2-d]pyrimidine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that compounds with higher lipophilicity exhibited improved membrane disruption capabilities.
Q & A
Q. Optimization parameters :
- Temperature control (±2°C) to prevent side reactions.
- Solvent polarity adjustments (e.g., switching from DMSO to THF) to improve yields by 15–20% .
Advanced: How to resolve contradictions in reported biological activity data across studies?
Discrepancies in bioactivity (e.g., IC50 variability in anticancer assays) may arise from:
- Assay conditions : Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affecting compound uptake .
- Compound stability : Degradation under high humidity or light exposure, detectable via HPLC monitoring (retention time shifts >0.5 min indicate impurities) .
- Statistical rigor : Use ANOVA with post-hoc tests (p<0.01) to validate dose-response trends across ≥3 independent replicates .
Q. Example data contradiction :
| Study | IC50 (μM) | Cell Line | Assay Duration |
|---|---|---|---|
| A | 1.2 ± 0.3 | HeLa | 48 hr |
| B | 3.8 ± 0.9 | MCF-7 | 72 hr |
Resolution : Normalize data to cell viability controls and validate using orthogonal assays (e.g., apoptosis markers).
Basic: What analytical techniques are essential for characterizing this compound?
- Structural confirmation :
- Purity assessment : HPLC with UV detection (λ = 254 nm; retention time = 8.2 min, ≥95% purity) .
Advanced: How to design a structure-activity relationship (SAR) study for analogs?
Q. Methodology :
Core modifications : Synthesize analogs with varied alkyl chains (e.g., propyl vs. pentyl) at the 3-butyl position .
Substituent screening : Replace 4-chlorobenzyl with electron-withdrawing (e.g., 4-CF3) or donating (e.g., 4-OCH3) groups .
Bioactivity profiling : Test against kinase panels (e.g., EGFR, VEGFR2) to identify target selectivity .
Q. SAR trends :
| Substituent (R) | LogP | IC50 (EGFR, μM) |
|---|---|---|
| 4-Cl | 3.1 | 1.2 |
| 4-CF3 | 3.8 | 0.7 |
| 4-OCH3 | 2.5 | >10 |
Hydrophobic groups enhance kinase inhibition by improving binding pocket occupancy .
Basic: What are the recommended storage conditions to ensure compound stability?
- Short-term : Store at -20°C in amber vials under argon to prevent oxidation .
- Long-term : Lyophilize and keep at -80°C; monitor stability via DSC (decomposition onset >150°C) .
Advanced: How to elucidate the mechanism of action using computational methods?
- Molecular docking : Use AutoDock Vina to model interactions with EGFR (PDB: 1M17). Key findings:
- MD simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2.0 Å indicates stable docking) .
Basic: How to assess selectivity against off-target proteins?
- In vitro panels : Screen against 50+ kinases (e.g., Eurofins KinaseProfiler) at 1 μM.
- Selectivity index : Calculate (IC50 off-target / IC50 target); values >100 indicate high specificity .
Q. Example data :
| Target | IC50 (μM) | Selectivity Index |
|---|---|---|
| EGFR | 1.2 | — |
| VEGFR2 | 8.5 | 7.1 |
| CDK2 | >50 | >41.7 |
Advanced: What strategies mitigate intellectual property (IP) conflicts during drug development?
- Patent landscaping : Analyze granted patents (e.g., US9440972B2) to identify unprotected substituent combinations .
- Novelty emphasis : Focus on understudied analogs (e.g., 3-pentyl derivatives) to avoid prior art .
Basic: What in vitro assays are suitable for initial bioactivity screening?
- Anticancer : MTT assay (72 hr incubation; IC50 determination via nonlinear regression) .
- Anti-inflammatory : LPS-induced TNF-α suppression in RAW 264.7 macrophages (ELISA quantification) .
Advanced: How to optimize pharmacokinetic properties through structural modifications?
- LogP adjustment : Introduce polar groups (e.g., -OH) to reduce LogP from 3.1 to 2.4, enhancing solubility .
- Metabolic stability : Replace labile esters with amides; assess via liver microsome assays (t1/2 >60 min desired) .
Q. Modified analog data :
| Modification | LogP | Microsomal t1/2 (min) |
|---|---|---|
| Parent | 3.1 | 22 |
| -OH at R3 | 2.4 | 58 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
